2-[Methyl(phenyl)amino]ethyl diphenylphosphinite
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Overview
Description
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite is an organic compound with the molecular formula C14H15OP. It is a phosphinite ester, characterized by the presence of a phosphinite group (P=O) bonded to an ethyl group substituted with a methyl(phenyl)amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite typically involves the reaction of diphenylphosphinous acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinite group. The general reaction scheme is as follows:
(C6H5)2P(O)H+HOCH2CH2N(CH3)(C6H5)→(C6H5)2P(O)OCH2CH2N(CH3)(C6H5)+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The ethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diphenylphosphinic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.
Major Products
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphinites depending on the nucleophile used.
Hydrolysis: Diphenylphosphinic acid and 2-[Methyl(phenyl)amino]ethanol.
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl diphenylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl diphenylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenylphosphinite: Similar structure but lacks the methyl(phenyl)amino group.
Methyl diphenylphosphinite: Similar structure but with a methyl group instead of an ethyl group.
Diphenylphosphinous acid: The parent compound without the ethyl and amino substitutions.
Properties
CAS No. |
681259-10-9 |
---|---|
Molecular Formula |
C21H22NOP |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-diphenylphosphanyloxyethyl)-N-methylaniline |
InChI |
InChI=1S/C21H22NOP/c1-22(19-11-5-2-6-12-19)17-18-23-24(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
InChI Key |
WWOKZOOOXAMNNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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